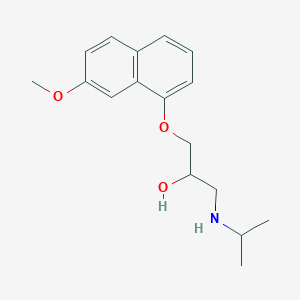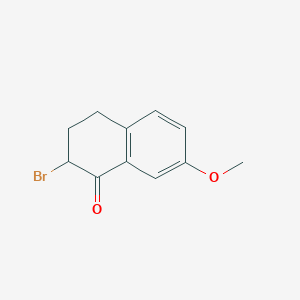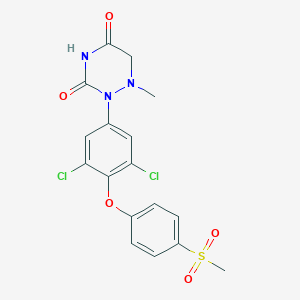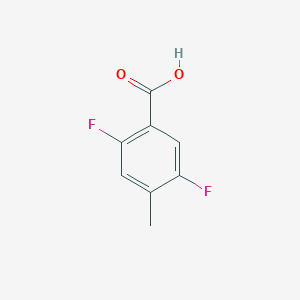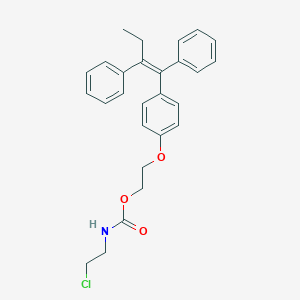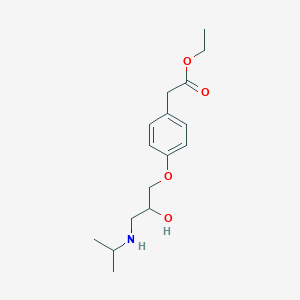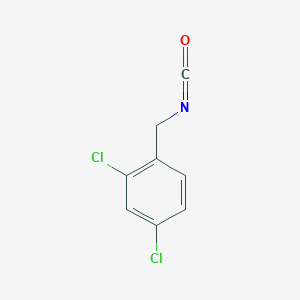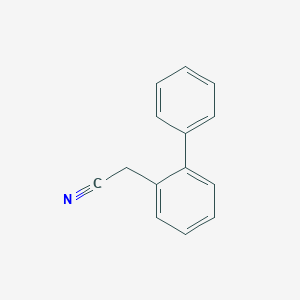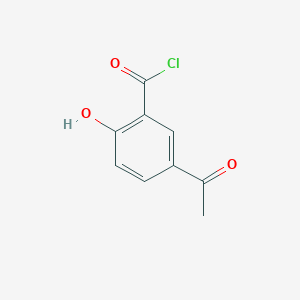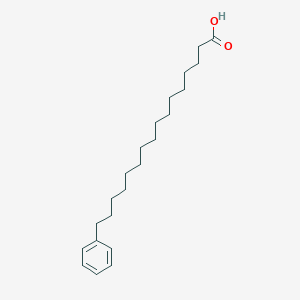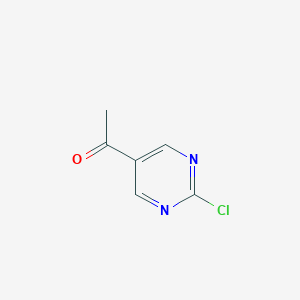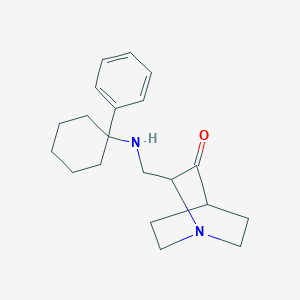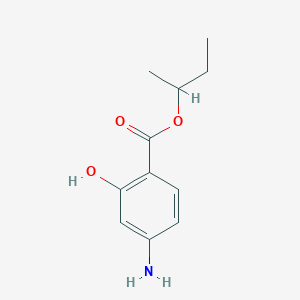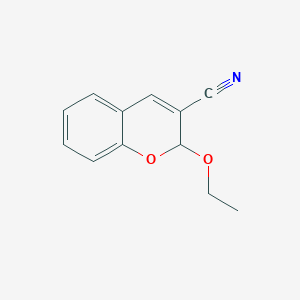
2-ethoxy-2H-chromene-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethoxy-2H-chromene-3-carbonitrile is a chemical compound that belongs to the class of chromene derivatives. It is a heterocyclic compound that has a wide range of applications in the field of scientific research. The compound is synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-ethoxy-2H-chromene-3-carbonitrile is not well understood. However, it has been suggested that the compound exerts its pharmacological effects by modulating various signaling pathways in the body. It has been reported to inhibit the activity of various enzymes involved in the inflammatory response and to induce apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
2-ethoxy-2H-chromene-3-carbonitrile has been shown to possess a wide range of biochemical and physiological effects. It has been found to possess antioxidant properties and to scavenge free radicals in the body. The compound has also been shown to possess anti-inflammatory properties and to inhibit the production of pro-inflammatory cytokines. In addition, it has been reported to possess anticancer properties and to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-ethoxy-2H-chromene-3-carbonitrile in lab experiments include its wide range of potential applications, its relatively simple synthesis method, and its low toxicity. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential for instability under certain conditions.
Zukünftige Richtungen
There are several future directions for the study of 2-ethoxy-2H-chromene-3-carbonitrile. One potential area of research is the development of novel synthesis methods that can improve the yield and purity of the compound. Another area of research is the investigation of the compound's potential use as a fluorescent probe for the detection of metal ions. Additionally, further studies are needed to elucidate the mechanism of action of the compound and to explore its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of 2-ethoxy-2H-chromene-3-carbonitrile involves the reaction of ethyl 3-oxobutanoate and malononitrile with p-toluenesulfonic acid as a catalyst. The reaction is carried out in the presence of acetic anhydride and produces the desired compound in good yield. Other methods for the synthesis of this compound have also been reported in the literature.
Wissenschaftliche Forschungsanwendungen
2-ethoxy-2H-chromene-3-carbonitrile has been extensively studied for its potential applications in various fields of scientific research. The compound has been found to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
CAS-Nummer |
108135-60-0 |
|---|---|
Produktname |
2-ethoxy-2H-chromene-3-carbonitrile |
Molekularformel |
C12H11NO2 |
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
2-ethoxy-2H-chromene-3-carbonitrile |
InChI |
InChI=1S/C12H11NO2/c1-2-14-12-10(8-13)7-9-5-3-4-6-11(9)15-12/h3-7,12H,2H2,1H3 |
InChI-Schlüssel |
IEKXWWMRHFHFIZ-UHFFFAOYSA-N |
SMILES |
CCOC1C(=CC2=CC=CC=C2O1)C#N |
Kanonische SMILES |
CCOC1C(=CC2=CC=CC=C2O1)C#N |
Synonyme |
2H-1-Benzopyran-3-carbonitrile,2-ethoxy-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



